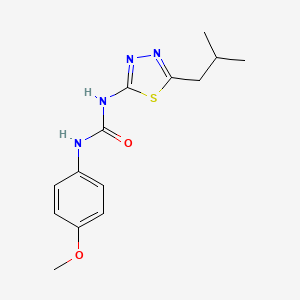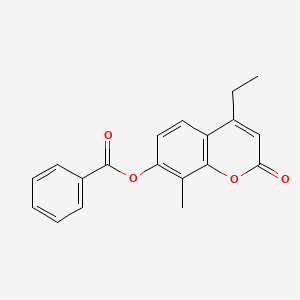
N-(4-chlorophenyl)-1-propyl-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-1-propyl-1H-benzimidazol-2-amine, commonly known as CPB, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CPB belongs to the family of benzimidazole derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
CPB has been extensively studied for its potential therapeutic applications, including its anticancer, antiviral, and antimicrobial properties. Studies have shown that CPB can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CPB has also been found to possess antiviral activity against the influenza virus and antimicrobial activity against several bacterial strains.
Mécanisme D'action
The exact mechanism of action of CPB is not fully understood. However, studies have suggested that CPB may exert its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. CPB may also inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. CPB's antiviral and antimicrobial activities may be attributed to its ability to inhibit viral and bacterial enzymes, respectively.
Biochemical and Physiological Effects:
CPB has been found to have minimal toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent. CPB has also been reported to have antioxidant properties, which may contribute to its anticancer and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
CPB's high purity and good yields make it an ideal compound for laboratory experiments. However, its limited solubility in water may pose a challenge for some experiments. Additionally, further studies are needed to determine the optimal dosage and administration route for CPB.
Orientations Futures
There are several future directions for CPB research. One area of interest is its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. CPB's antioxidant properties and ability to cross the blood-brain barrier make it a promising candidate for further investigation. Another area of interest is its potential as a treatment for viral infections, such as COVID-19. CPB's antiviral activity against the influenza virus suggests that it may have potential as a broad-spectrum antiviral agent. Further studies are needed to determine its efficacy against COVID-19 and other viral infections.
In conclusion, CPB is a promising compound with potential therapeutic applications in various fields. Its diverse biological activities, minimal toxicity, and high purity make it an ideal candidate for further investigation. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
CPB can be synthesized using various methods, including the condensation of 4-chloroaniline and 1-propyl-1H-benzimidazole-2-thiol, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 4-chloroaniline with 1-propyl-1H-benzimidazole-2-carbaldehyde in the presence of a reducing agent. Both methods have been reported to yield high purity and good yields of CPB.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1-propylbenzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3/c1-2-11-20-15-6-4-3-5-14(15)19-16(20)18-13-9-7-12(17)8-10-13/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCQSFVZQCSWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5843332.png)
![8-ethoxy-1,3-dimethyl-6-(2-thienyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B5843335.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5843352.png)
![methyl 3-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5843366.png)
![N-[4-(benzyloxy)phenyl]-3,6-dichloro-2-methoxybenzamide](/img/structure/B5843380.png)
![4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B5843396.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-3-fluorobenzonitrile](/img/structure/B5843403.png)


![3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5843424.png)

![2-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5843442.png)